![molecular formula C26H24F3N5O2 B2419782 ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate CAS No. 477242-45-8](/img/structure/B2419782.png)
ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H24F3N5O2 and its molecular weight is 495.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of Pyrrolopyrimidine Core: : Initial steps often involve the construction of the pyrrolopyrimidine core by reacting suitable precursor compounds through cyclization reactions, typically under controlled temperature and pH conditions.
Functional Group Introduction: : Phenyl and trifluoromethylphenyl groups are introduced through various substitution reactions, often involving halogenation followed by nucleophilic substitution using appropriate reagents.
Piperazine Carboxylation:
Industrial Production Methods: For industrial-scale production, the process is streamlined to ensure maximum yield and purity. Automated flow reactors and continuous synthesis techniques are employed to manage reaction conditions more effectively, ensuring consistent quality and scalability.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the pyrrolopyrimidine ring or the phenyl groups, often resulting in the formation of carbonyl derivatives.
Reduction: Reduction reactions can target various functional groups in the compound, including nitro or carbonyl groups, converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Employs hydrogen gas with palladium catalysts or sodium borohydride under mild conditions.
Substitution: : Involves halogenating agents followed by nucleophiles such as amines or alcohols.
Major Products:
Scientific Research Applications
Chemistry: Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is utilized as a precursor for more complex chemical syntheses and as a model compound for studying reaction mechanisms.
Biology: In biological research, the compound serves as a tool for studying enzyme interactions and protein binding due to its unique structural properties.
Medicine: The compound's potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial properties, making it a subject of interest in drug development.
Industry: In the industrial sector, the compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
5. Mechanism of Action: The mechanism of action of this compound involves the inhibition of specific enzymes or receptors, depending on its intended application. Molecular docking studies suggest strong interactions with protein active sites, influencing various biochemical pathways.
Molecular Targets and Pathways Involved
Enzymes: : The compound often targets enzymes involved in key biological processes, such as kinases or proteases.
Pathways: : It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Similar Compounds
**Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amine
**4-{5-Phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine
Uniqueness: this compound stands out due to its ester functional group, providing additional reactivity and potential for modification compared to its counterparts, making it more versatile for various applications.
This compound exemplifies the delicate balance between complexity and utility in the realm of synthetic chemistry, showcasing its potential across multiple scientific domains.
Properties
IUPAC Name |
ethyl 4-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O2/c1-2-36-25(35)33-13-11-32(12-14-33)23-22-21(18-7-4-3-5-8-18)16-34(24(22)31-17-30-23)20-10-6-9-19(15-20)26(27,28)29/h3-10,15-17H,2,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDTEXDGZNPER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
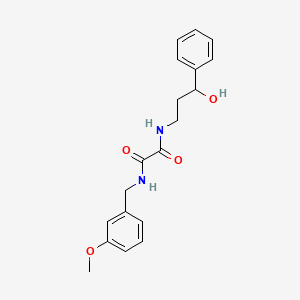
![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)
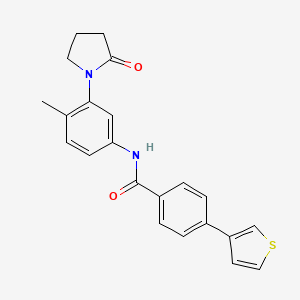
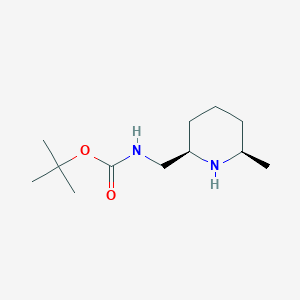
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)
![1-[(4-Methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxylic acid](/img/structure/B2419706.png)
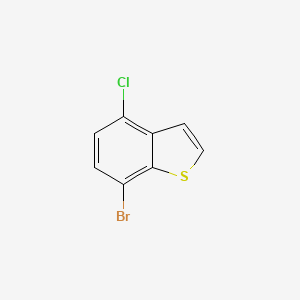
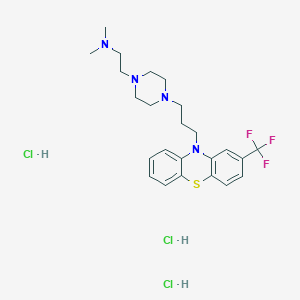
![(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2419712.png)
![2-[(4-bromophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2419714.png)
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2419715.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2419716.png)
![ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate](/img/structure/B2419717.png)
![N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2419722.png)
